Spectroscopic Data of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: An In-Depth Technical Guide
Spectroscopic Data of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: An In-Depth Technical Guide
Introduction
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral molecule of significant interest in medicinal chemistry and drug development. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[1] The stereospecific introduction of a hydroxyl group at the 3-position, combined with the N,N-dimethylcarboxamide functionality, offers a unique combination of hydrogen bonding capability, polarity, and structural rigidity. These features make it a valuable building block for creating novel chemical entities with tailored pharmacological profiles. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic schemes.
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, based on the analysis of structurally related compounds and fundamental spectroscopic principles. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel pyrrolidine derivatives.
Molecular Structure and Spectroscopic Overview
The structural features of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide, particularly the presence of a hydroxyl group, a tertiary amide, and a chiral center, give rise to a distinct spectroscopic fingerprint. The following sections will delve into the predicted data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure with Atom Numbering
Caption: 2D structure of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide with atom numbering for NMR assignments.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is predicted to show distinct signals for the pyrrolidine ring protons, the N,N-dimethyl protons, and the hydroxyl proton. The chirality at the C3 position results in diastereotopic protons on the adjacent methylene groups (C2 and C4), which are expected to exhibit complex splitting patterns.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| H on C2 | 3.2 - 3.6 | m | - | Diastereotopic protons, complex multiplet. |
| H on C3 | ~4.4 | m | - | Methine proton adjacent to the hydroxyl group. |
| H on C4 | 1.8 - 2.2 | m | - | Diastereotopic protons, complex multiplet. |
| H on C5 | 3.3 - 3.7 | m | - | Protons adjacent to the amide nitrogen. |
| OH | 1.5 - 4.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| N(CH₃)₂ | ~2.9 | s | - | Two singlets may be observed due to restricted rotation around the C-N amide bond. |
Interpretation and Causality:
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as complex multiplets due to geminal and vicinal coupling. The presence of the chiral center at C3 renders the protons on C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will likely have different chemical shifts and couple to each other. Protons on C2 and C5, being adjacent to the electron-withdrawing amide nitrogen, are expected to be deshielded and appear at a lower field compared to the protons on C4.[2]
-
C3 Methine Proton: The proton on the carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded and will likely appear as a multiplet around 4.4 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[3] It typically appears as a broad singlet and can be confirmed by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).
-
N,N-dimethyl Protons: The two methyl groups attached to the amide nitrogen are expected to give a sharp singlet around 2.9 ppm. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially leading to two separate singlets for the methyl groups.[4]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).[5]
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[5]
-
-
Data Acquisition: Acquire the free induction decay (FID) data.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
-
D₂O Exchange (Optional): To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~55 | Adjacent to the amide nitrogen. |
| C3 | ~70 | Carbon bearing the hydroxyl group. |
| C4 | ~35 | Aliphatic carbon in the pyrrolidine ring. |
| C5 | ~48 | Adjacent to the amide nitrogen. |
| C=O | ~170 | Carbonyl carbon of the tertiary amide.[6] |
| N(CH₃)₂ | ~37 | Methyl carbons on the amide nitrogen. Two signals may be observed.[7] |
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the tertiary amide is expected to be the most deshielded carbon, appearing at the downfield end of the spectrum, typically around 170 ppm.[6]
-
C3 Carbon: The carbon atom attached to the electronegative hydroxyl group (C3) will be significantly deshielded compared to the other aliphatic carbons in the ring, with a predicted chemical shift of around 70 ppm.
-
Pyrrolidine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C5) will be more deshielded than the C4 carbon due to the electron-withdrawing effect of the nitrogen atom.
-
N,N-dimethyl Carbons: The two methyl carbons are expected to appear around 37 ppm. Similar to the ¹H NMR, restricted rotation around the C-N amide bond could result in two distinct signals for these carbons.[4]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled acquisition mode to simplify the spectrum to singlets for each carbon.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Acquisition: Acquire the FID. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio.
-
Data Processing:
-
Apply a Fourier transform, phase the spectrum, and reference it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and tertiary amide functional groups.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H | 3500 - 3200 (broad) | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=O (tertiary amide) | 1680 - 1630 (strong) | Stretching ("Amide I band")[8][9] |
| C-N | 1250 - 1020 | Stretching[10] |
Interpretation and Causality:
-
O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is the hallmark of a hydroxyl group involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band between 1680-1630 cm⁻¹ is characteristic of the carbonyl group in a tertiary amide.[8][9] The exact position can be influenced by the ring strain and electronic environment.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the methyl groups.
-
C-N Stretch: The stretching vibration of the C-N bonds will appear in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solids, a KBr pellet can be prepared, or the spectrum can be acquired directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.
-
Set the spectral range typically from 4000 to 400 cm⁻¹.
-
-
Data Acquisition: Place the sample in the instrument and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structure elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 158 | [M]⁺ | Molecular ion peak. May be weak or absent in EI. |
| 140 | [M - H₂O]⁺ | Loss of a water molecule from the molecular ion. A common fragmentation for alcohols.[11][12] |
| 113 | [M - CH₃-N=CH₂]⁺ | Alpha-cleavage next to the nitrogen atom. |
| 86 | [Pyrrolidine ring fragment]⁺ | Cleavage of the N,N-dimethylcarboxamide group. |
| 72 | [CON(CH₃)₂]⁺ | N,N-dimethylcarboxamide fragment. |
Interpretation and Causality:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (158 g/mol ). In EI-MS, this peak might be weak or absent for alcohols due to rapid fragmentation.[11]
-
Loss of Water: A common fragmentation pathway for cyclic alcohols is the elimination of a water molecule, which would result in a peak at m/z 140 ([M-18]).[12][13]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (oxygen and nitrogen) is a favorable fragmentation process. Alpha-cleavage next to the hydroxyl group or the ring nitrogen can lead to various fragment ions.
-
Amide Fragmentation: The N,N-dimethylcarboxamide group can cleave to produce a characteristic ion at m/z 72.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Ionization: Use electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to enhance the observation of the molecular ion.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragments.
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on known fragmentation mechanisms.
Integrated Spectroscopic Analysis Workflow
A logical and systematic approach is crucial for the unambiguous structure elucidation of a novel compound. The following workflow illustrates how the different spectroscopic techniques are integrated.
Caption: Workflow for the spectroscopic characterization of a novel compound.
Conclusion
The spectroscopic characterization of (S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide relies on the integration of data from multiple analytical techniques. While this guide provides predicted data based on sound scientific principles and analysis of related structures, experimental verification is essential. The protocols outlined herein offer a robust framework for obtaining high-quality spectroscopic data, which is fundamental for any research or development program involving this or similar chiral pyrrolidine derivatives. The unique spectral features arising from its specific combination of functional groups and stereochemistry underscore the power of modern spectroscopic methods in chemical analysis.
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